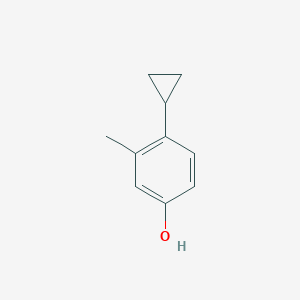
4-Cyclopropyl-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-3-methylphenol is an organic compound belonging to the phenol family It features a cyclopropyl group attached to the benzene ring, along with a methyl group at the meta position relative to the hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-methylphenol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by methylation and hydroxylation. For instance, cyclopropyl bromide can be reacted with a phenol derivative under basic conditions to introduce the cyclopropyl group. Subsequent methylation using methyl iodide and a strong base, such as sodium hydride, yields the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 4-Cyclopropyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol to cyclopropylmethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopropylmethylbenzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学的研究の応用
4-Cyclopropyl-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 4-Cyclopropyl-3-methylphenol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclopropyl and methyl groups influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
4-Isopropyl-3-methylphenol: Similar structure but with an isopropyl group instead of a cyclopropyl group.
4-Methylphenol (p-Cresol): Lacks the cyclopropyl group, making it less sterically hindered.
3-Methylphenol (m-Cresol): Similar to 4-Cyclopropyl-3-methylphenol but without the cyclopropyl group.
Uniqueness: this compound’s unique combination of a cyclopropyl group and a methyl group on the phenol ring imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
4-cyclopropyl-3-methylphenol |
InChI |
InChI=1S/C10H12O/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8,11H,2-3H2,1H3 |
InChIキー |
XXGHCSOXYBGREM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















